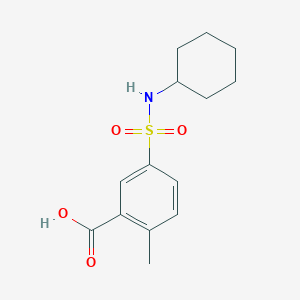

5-(Cyclohexylsulfamoyl)-2-methylbenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves several steps. Researchers have explored various synthetic routes, including condensation reactions between 2-methylbenzoic acid and cyclohexylamine , followed by sulfonation using sulfuric acid or other sulfonating agents. The yield, purity, and scalability of these methods have been investigated .

Molecular Structure Analysis

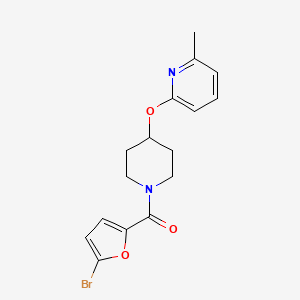

The molecular structure of 5-(Cyclohexylsulfamoyl)-2-methylbenzoic acid reveals a benzoic acid core with a cyclohexylsulfamoyl group attached at the 5-position. The cyclohexyl ring provides steric bulk, affecting the compound’s reactivity and binding interactions. Researchers have employed techniques such as X-ray crystallography and NMR spectroscopy to elucidate its precise structure .

Chemical Reactions Analysis

This compound participates in various chemical reactions. Notably, it can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfamoyl group. Additionally, it may react with nucleophiles, forming amide or ester derivatives. Researchers have explored its reactivity in the context of drug design and prodrug development .

科学的研究の応用

Biomolecular Interaction Studies

5-(Cyclohexylsulfamoyl)-2-methylbenzoic acid and related compounds show potential in biomolecular interaction studies. A study utilizing a similar aromatic disulfide, 5,5′-dithiobis(2-nitrobenzoic acid), highlighted its utility in determining sulfhydryl groups in biological materials, shedding light on the interactions within blood and possibly disulfide bonds Ellman, 1959. Furthermore, 2-Nitro-5-thiocyanatobenzoic acid, a structurally similar compound, has been used to convert thiol groups in proteins to S-cyano derivatives, emphasizing the importance of these compounds in studying protein modifications Price, 1976.

Synthesis of Heterocyclic Compounds

In the realm of synthetic chemistry, compounds analogous to this compound have been pivotal. For instance, a series of thiazolyl-acetic acid derivatives were synthesized and evaluated for antimicrobial activities, demonstrating the chemical's role in creating biologically active compounds Shirai et al., 2013. Similarly, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs, underscores the relevance of such compounds in pharmaceutical development Sheng-li, 2004.

Host-Guest Chemistry

The compound's structural features make it suitable for studies in host-guest chemistry. A study showed that 3,5-dinitro-4-methylbenzoic acid could accommodate guest molecules in cavities formed by hydrogen bonding, suggesting the potential of similar compounds in creating complex molecular systems Pedireddi et al., 1998.

Solvent-Dependent Coordination Polymers

Compounds structurally akin to this compound have been crucial in the synthesis and study of coordination polymers. The solvent-dependent synthesis and structure elucidation of Co(II) complexes with 3,5-dinitrobenzoic acid and 3,5-dinitro-4-methylbenzoic acid indicate the significance of these compounds in material science Pedireddi & Varughese, 2004.

作用機序

The biological activity of 5-(Cyclohexylsulfamoyl)-2-methylbenzoic acid remains an area of interest. It is believed to interact with specific enzymes or receptors due to its sulfonamide moiety. Investigations into its potential as an anti-inflammatory agent, carbonic anhydrase inhibitor, or other therapeutic roles are ongoing .

Safety and Hazards

特性

IUPAC Name |

5-(cyclohexylsulfamoyl)-2-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-10-7-8-12(9-13(10)14(16)17)20(18,19)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUEHYZPROBRWIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[1-(2-Chlorophenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2640334.png)

![3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2640342.png)

![2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B2640344.png)

![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2640347.png)

![1-Methyl-5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2640351.png)